molecular formula C16H12ClN3O B6418964 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1197833-37-6

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6418964
CAS No.: 1197833-37-6
M. Wt: 297.74 g/mol
InChI Key: SWZQGQUCNHVSCU-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C16H12ClN3O and a molecular weight of 297.74 g/mol, this benzamide derivative features a pyrazole core linked to a chlorinated benzamide group, a structural motif prevalent in the development of bioactive molecules . This compound is designed as a chemical probe for research use only and is a valuable scaffold for hit-to-lead optimization. Its structure is analogous to several patented substituted benzamides, highlighting its potential in the discovery of novel therapeutic agents . Furthermore, the core structure is shared with compounds investigated as potent, covalent thrombin inhibitors, which exhibit a unique serine-trapping mechanism of action for potential antithrombotic applications . Pyrazole-containing benzamides have also been identified as key pharmacological tools in probing complex signaling pathways, such as the Hedgehog (Hh) pathway, where they can act as allosteric modulators of targets like the Smoothened receptor (Smo) . Researchers can utilize this compound to explore its specific mechanism of action, binding kinetics, and potential as an inhibitor for various enzyme and receptor targets. Applications & Research Value: • Medicinal Chemistry: Serves as a core scaffold for the synthesis and optimization of novel bioactive molecules. • Enzyme Inhibition Studies: Its structural similarity to known inhibitors makes it a candidate for evaluating activity against serine proteases and other enzyme families . • Signal Transduction Research: Useful for probing cellular pathways, such as Hh signaling, which is critical in development and carcinogenesis . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-3-1-2-12(10-13)16(21)19-14-6-4-11(5-7-14)15-8-9-18-20-15/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZQGQUCNHVSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling between aryl halides and pyrazole boronic esters.

Procedure :

  • Starting Material : 4-Bromoaniline reacts with 1H-pyrazol-3-ylboronic acid under Suzuki conditions.

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M).

  • Conditions : Reflux at 110°C for 12 hours under inert atmosphere.

Outcome :

ParameterValue
Yield68–72%
Purity (HPLC)>95%
Regioselectivity>99% para

This method is favored for scalability and minimal byproduct formation.

Cyclocondensation of Hydrazines

Pyrazole rings are synthesized in situ via cyclization of α,β-unsaturated ketones with hydrazines.

Procedure :

  • Starting Material : 4-Aminophenylpropynone reacts with hydrazine hydrate in ethanol.

  • Conditions : Reflux at 80°C for 6 hours, followed by acidification with HCl.

Outcome :

ParameterValue
Yield55–60%
Byproducts<5% (diastereomers)

This route is less efficient than cross-coupling but avoids transition-metal catalysts.

Amide Bond Formation

The final step involves coupling 4-(1H-pyrazol-3-yl)aniline with 3-chlorobenzoyl chloride.

Procedure :

  • Activation : 3-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).

  • Coupling : The acid chloride reacts with 4-(1H-pyrazol-3-yl)aniline in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Optimization Data :

ParameterValue
Molar Ratio1:1.2 (acid:amine)
Temperature0°C → RT
Reaction Time4 hours
Yield85–90%

Critical Note : Excess amine prevents unreacted acid chloride, minimizing acylurea byproducts.

Alternative Pathways and Industrial Adaptations

Solid-Phase Synthesis

For high-throughput screening, Wang resin-bound 4-(1H-pyrazol-3-yl)aniline is acylated with 3-chlorobenzoic acid using HBTU/DIPEA. After cleavage, the product is isolated in 78% yield with >90% purity.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times:

  • Conditions : 100 W, 120°C, 20 minutes.

  • Yield : 82% with comparable purity to conventional methods.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrazole-H), 7.89–7.22 (m, 8H, aromatic), 10.21 (s, 1H, NH).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity :

  • HPLC : tᵣ = 6.7 min (C18 column, 70:30 MeOH:H₂O).

Challenges and Troubleshooting

  • Pyrazole Regioselectivity :

    • Issue : Unwanted 4-pyrazole regioisomer formation during cyclization.

    • Solution : Use bulky directing groups (e.g., tert-butyl) to sterically hinder undesired positions.

  • Amine Oxidation :

    • Issue : Aniline oxidation during storage.

    • Solution : Store under nitrogen at –20°C with activated molecular sieves.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences between 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide and analogous compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
This compound Chlorophenyl, pyrazole 297.74 N/A Pyrazole enhances hydrogen-bonding potential
3-Chloro-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]benzamide (30) Chlorophenyl, thiazole-sulfonamide ~407.9 224–226 Sulfonamide group improves crystallinity
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Chlorophenyl, pyrimidine-sulfamoyl ~376.8 N/A Pyrimidine increases π-stacking interactions
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide Chloro-fluorophenyl, pyridazine-pyrazole 360.77 N/A Fluorine enhances lipophilicity
3-Chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide Chlorophenyl, dihydroindole-sulfonyl 412.89 N/A Bulky sulfonyl group affects steric hindrance
Key Observations:
  • Pyrazole vs. Thiazole/Pyrimidine : The pyrazole in the target compound provides two adjacent nitrogen atoms capable of hydrogen bonding, whereas thiazole (in compound 30) and pyrimidine (in compound ) introduce sulfur or additional nitrogen atoms, altering electronic properties and binding affinities .
  • Sulfonamide vs. Amide : Sulfonamide-containing derivatives (e.g., compounds 30 and ) exhibit higher melting points (~224–226°C for compound 30) due to stronger intermolecular interactions, compared to the amide-linked target compound .
  • Halogen Effects : The 3-chloro substituent in the target compound and compound 30 enhances lipophilicity, while the 4-fluoro group in compound further increases metabolic stability .

Biological Activity

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by various studies and data.

Synthesis

The compound can be synthesized through several methods, commonly involving the reaction of 3-chlorobenzoyl chloride with 4-(1H-pyrazol-3-yl)aniline under basic conditions. The general reaction is as follows:

3 chlorobenzoyl chloride+4 1H pyrazol 3 yl aniline3 chloro N 4 1H pyrazol 3 yl phenyl benzamide+HCl\text{3 chlorobenzoyl chloride}+\text{4 1H pyrazol 3 yl aniline}\rightarrow \text{3 chloro N 4 1H pyrazol 3 yl phenyl benzamide}+HCl

This synthesis method allows for the production of the compound in a laboratory setting, facilitating further biological evaluations.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study evaluated various pyrazole derivatives against multiple cancer cell lines, revealing that compounds with similar structures demonstrated IC50 values ranging from 0.28 µM to 49.85 µM against different cell lines (e.g., A549, MCF7) .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound 1MCF73.79
Compound 2A5490.28
Compound 3SF-26812.50
Compound 4NCI-H46042.30

The mechanism of action for compounds like this compound often involves the inhibition of specific kinases or proteases, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, certain pyrazole derivatives have been shown to inhibit CDK2 with an IC50 of 25 nM, effectively arresting the cell cycle in the G0/G1 phase .

Anti-inflammatory Effects

Beyond anticancer properties, this compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

Case Study: Anti-inflammatory Activity
In a specific study, a series of pyrazole derivatives were tested for their ability to inhibit inflammation-induced cell signaling pathways. The results indicated that compounds similar to this compound effectively reduced TNF-alpha levels in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 3-chlorobenzoyl chloride derivative with a 4-(1H-pyrazol-3-yl)aniline precursor. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
    • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Spectroscopic analysis :
  • 1H/13C NMR : Confirm aromatic proton environments and amide linkage (δ ~8.0–8.5 ppm for CONH) .
  • IR spectroscopy : Detect amide C=O stretching (~1650–1700 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 338.07) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO and DMF; limited in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
  • Stability : Degrades under prolonged UV light or acidic conditions. Store at –20°C in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis, and what are common pitfalls?

  • Methodological Answer :

  • Scale-up challenges :
  • By-product formation : Excess coupling agents may generate urea derivatives. Use stoichiometric EDCI/HOBt ratios .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance pyrazole coupling efficiency .
  • Process optimization : Continuous flow chemistry reduces reaction time and improves reproducibility .
  • Yield analysis : Compare isolated yields (60–75%) with theoretical calculations to identify bottlenecks .

Q. How do structural contradictions in crystallographic data impact SAR studies?

  • Methodological Answer :

  • Crystallographic analysis : Use SHELX software for refinement, noting potential discrepancies in bond angles (e.g., pyrazole ring planarity) .
  • SAR implications : Chlorine’s electron-withdrawing effect may alter binding affinity. Computational docking (e.g., AutoDock Vina) validates interactions with target proteins (e.g., kinase domains) .
  • Data reconciliation : Overlay X-ray structures with DFT-optimized geometries to resolve torsional mismatches .

Q. What strategies are effective for probing structure-activity relationships (SAR) in pyrazole-containing benzamides?

  • Methodological Answer :

  • Functional group substitution :
  • Replace the 3-chloro group with electron-donating (e.g., -OCH₃) or bulkier substituents (e.g., -CF₃) to assess steric/electronic effects .
  • Bioisosteric replacements : Substitute pyrazole with triazole or imidazole rings to modulate pharmacokinetics .
  • In vitro assays : Test analogs against cancer cell lines (e.g., MCF-7) with IC50 comparisons .

Q. How can degradation products be identified and mitigated during formulation studies?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) .
  • Analytical tools :
  • LC-MS/MS : Identifies major degradants (e.g., hydrolyzed benzamide or oxidized pyrazole) .
  • Stability-indicating methods : Develop HPLC gradients to separate degradation peaks .
  • Mitigation : Lyophilization or encapsulation in cyclodextrins improves thermal stability .

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